N,N-Dimethyl-2-methoxyethylamine
Overview
Description
N,N-Dimethyl-2-methoxyethylamine: is an organic compound with the molecular formula C5H13NO. It is a colorless to yellow liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
N,N-Dimethyl-2-methoxyethylamine, also known as N,N-Dimethyltryptamine (DMT), is a naturally occurring psychedelic compound . It primarily targets the sigma-1 receptor , which plays a crucial role in tissue protection, regeneration, and immunity .
Mode of Action
DMT interacts with the sigma-1 receptor as its natural ligand . This interaction triggers a series of biochemical reactions that lead to various physiological effects.
Biochemical Pathways
DMT is metabolized by the enzyme monoamine oxidase (MAO) . MAO has two isoforms, MAO-A and MAO-B, and they perform the oxidation of various monoamines by their flavin adenine dinucleotide (FAD) cofactor . The oxidation of DMT by MAO is a crucial step in its metabolic pathway .
Result of Action
The interaction of DMT with the sigma-1 receptor leads to a range of effects at the molecular and cellular levels. These effects include tissue protection, regeneration, and immunity enhancement . The exact molecular and cellular effects of dmt’s action are still under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: N,N-Dimethyl-2-methoxyethylamine can be synthesized through the reaction of 2-methoxyethanol with dimethylamine in the presence of a catalyst.
Industrial Production: Industrially, this compound can be produced by the reaction of 2-methoxyethanol with dimethylamine under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Dimethyl-2-methoxyethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Substitution: this compound can participate in substitution reactions where the methoxy group or the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxides or other oxidized derivatives.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
Chemistry
Biology
Biochemical Studies: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including drugs used for treating neurological disorders.
Industry
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanolamine: Similar in structure but lacks the methoxy group.
N,N-Dimethyl-1,2-ethanediamine: Contains an additional amine group, providing different reactivity and applications.
Uniqueness: : N,N-Dimethyl-2-methoxyethylamine is unique due to the presence of both a methoxy group and a dimethylamino group, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized chemical reactions and industrial applications .
Properties
IUPAC Name |
2-methoxy-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVFITKXZCNKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338193 | |
Record name | N,N-Dimethyl-2-methoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-44-2 | |
Record name | 2-Methoxy-N,N-dimethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3030-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-methoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyethyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.